Datpn

説明

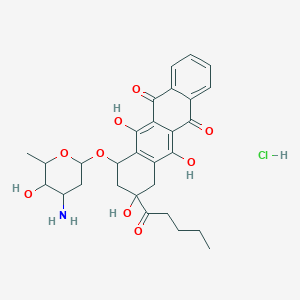

"Datpn" refers to dATPN, a γ-amidotriphosphate derivative of deoxyadenosine triphosphate (dATP), developed to enhance the fidelity of unnatural base pair (UBP) replication in polymerase chain reactions (PCR). This compound was critical in early efforts to stabilize the hydrophobic UBP dDs-dPa (comprising nucleosides dDs and dPa) during PCR amplification. By introducing γ-amidotriphosphates (dDsTPN and dATPN), mispairing errors—such as dDs-dDs or dA-dPa mismatches—were reduced, achieving >99% fidelity .

dATPN's structure features a modified triphosphate backbone with an amide group replacing one oxygen atom at the γ-phosphate position (Figure 1). This alteration sterically hinders incorrect nucleotide incorporation, making it indispensable for early UBP applications. However, subsequent advancements in UBP design rendered dATPN obsolete, as newer nucleoside analogs achieved high fidelity without requiring modified triphosphates .

特性

CAS番号 |

109485-64-5 |

|---|---|

分子式 |

C29H34ClNO9 |

分子量 |

576 g/mol |

IUPAC名 |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-pentanoyl-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C29H33NO9.ClH/c1-3-4-9-19(31)29(37)11-16-21(18(12-29)39-20-10-17(30)24(32)13(2)38-20)28(36)23-22(27(16)35)25(33)14-7-5-6-8-15(14)26(23)34;/h5-8,13,17-18,20,24,32,35-37H,3-4,9-12,30H2,1-2H3;1H |

InChIキー |

UURZVEUAJLBIKP-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl |

正規SMILES |

CCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl |

同義語 |

4(O)-daunosaminyl-2,4,5,12-tetrahydroxy-2-pentanoyl-1,2,3,4-tetrahydro-6,11-naphthacenedione DATPN |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Similar Compounds

Key Compounds for Comparison

The following compounds are central to UBP development and serve as benchmarks for comparing dATPN:

- dDsTPN : γ-amidotriphosphate of dDs, used alongside dATPN for dDs-dPa UBP replication.

- dDs-dPn : A refined UBP pairing dDs with dPn (nitro-substituted dPa), eliminating the need for γ-amidotriphosphates.

- dDs-dPx : A propynyl-modified UBP derived from dPn, further enhancing PCR compatibility.

Structural and Functional Differences

dATPN vs. dDsTPN

- Role : Both are γ-amidotriphosphates designed to reduce mispairing in dDs-dPa replication.

- Structural Distinction : dATPN modifies dATP, while dDsTPN modifies the artificial nucleoside dDs.

- Performance : When used together, they achieve >99% fidelity in PCR but require specialized nucleotide pools, increasing experimental complexity .

dATPN-Dependent Systems vs. dDs-dPn/dPx

- dDs-dPa (with dATPN) :

- Fidelity: >99% (error rate <1%).

- Limitation: Requires γ-amidotriphosphates, complicating enzymatic workflows.

- dDs-dPn (without dATPN) :

- dDs-dPx :

Performance Metrics

Table 1 summarizes critical parameters for dATPN and related compounds:

| Compound | Role | PCR Fidelity | Requires γ-Amido Triphosphates? | Key Structural Feature |

|---|---|---|---|---|

| dATPN | dATP analog for dDs-dPa UBP | >99% | Yes | γ-amidotriphosphate backbone |

| dDsTPN | dDs analog for dDs-dPa UBP | >99% | Yes | γ-amidotriphosphate + thienyl moiety |

| dDs-dPn | UBP (dDs + dPn) | >95% | No | Nitro-substituted dPa |

| dDs-dPx | UBP (dDs + dPx) | >95% | No | Propynyl-modified dPn |

Table 1: Comparative analysis of dATPN and related compounds in UBP systems .

Advantages and Limitations

- dATPN: Advantage: Critical for pioneering high-fidelity UBPs. Limitation: Dependency on non-natural triphosphates limits broader applications.

- dDs-dPn/dPx :

- Advantage: Compatibility with natural nucleotide pools simplifies workflows.

- Limitation: Slightly reduced transcription fidelity (~95%) compared to dATPN-dependent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。